molecular formula C18H16N2O5S B2672035 2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 831188-53-5

2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2672035
CAS No.: 831188-53-5
M. Wt: 372.4
InChI Key: RQTOUFWQNMUXAE-UHFFFAOYSA-N
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Description

2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 831188-53-5) is a specialized chemical compound with a molecular formula of C18H16N2O5S and a molecular weight of 372.40 g/mol . This complex molecule features a nicotinic acid (pyridine-3-carboxylic acid) moiety linked via a thioether bridge to a 1-(2-ethoxyphenyl)pyrrolidine-2,5-dione ring system . The presence of the nicotinic acid group is of significant research interest, as this vitamer of vitamin B3 is a precursor to essential coenzymes NAD and NADP, which play critical roles in cellular metabolism, DNA repair, and redox reactions . The structural complexity of this compound, including the dioxopyrrolidin ring and the ethoxyphenyl substituent, makes it a valuable intermediate for medicinal chemistry research and drug discovery programs. It is particularly useful for investigating structure-activity relationships in the development of novel therapeutic agents. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules, leveraging its multiple functional groups for further chemical modification. The compound is supplied with a guaranteed purity of ≥90% . It is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-25-13-8-4-3-7-12(13)20-15(21)10-14(17(20)22)26-16-11(18(23)24)6-5-9-19-16/h3-9,14H,2,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTOUFWQNMUXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions to form the intermediate 1-(2-ethoxyphenyl)-2,5-dioxopyrrolidine. This intermediate is then reacted with thiol-containing nicotinic acid derivatives under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group or the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid

  • Molecular Formula : C₁₀H₈N₂O₄S
  • Molar Mass : 252.25 g/mol
  • CAS : 626222-53-5
  • Key Differences: Lacks the 1-(2-ethoxyphenyl) substituent on the pyrrolidinone ring.
  • Hazard Class : Irritant (Xi), indicating similar handling precautions to the target compound .

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid

  • Molecular Formula : C₁₅H₁₄N₂O₄S
  • Molar Mass : 330.35 g/mol
  • CAS : 830345-10-3
  • Key Differences : Substitutes the 2-ethoxyphenyl group with an o-tolyl (2-methylphenyl) group. The methyl group increases hydrophobicity compared to the ethoxy substituent but lacks oxygen-based polarity, which may influence solubility and metabolic stability .

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid

  • Suppliers : Listed under CAS 1339666-83-7.
  • Key Differences: No aryl substitution at the pyrrolidinone N1 position. The simpler structure may reduce target specificity but improve synthetic accessibility.
  • Application : Often used as an intermediate in pharmaceutical synthesis .

2-(2,5-Dioxocyclohex-3-en-1-yl)sulfanylacetic acid

  • Molecular Formula : C₈H₈O₄S
  • Key Differences: Replaces the pyrrolidinone ring with a cyclohexenone system, altering conformational flexibility and electronic properties. The acetic acid side chain instead of nicotinic acid reduces aromaticity and may affect binding to biological targets .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Hazard Class
Target Compound C₁₆H₁₆N₂O₅S 372.38 1-(2-Ethoxyphenyl), nicotinic acid Not Provided
2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid C₁₀H₈N₂O₄S 252.25 Unsubstituted pyrrolidinone Xi (Irritant)
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid C₁₅H₁₄N₂O₄S 330.35 1-(o-Tolyl) Not Provided
2-(2,5-Dioxocyclohex-3-en-1-yl)sulfanylacetic acid C₈H₈O₄S 200.21 Cyclohexenone, acetic acid Not Provided

Research Implications and Notes

  • Substituent Effects : The 2-ethoxyphenyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to analogs with methyl or hydrogen substituents .
  • Hazard Considerations : All analogs with sulfur and acidic moieties (e.g., nicotinic acid) share irritant properties, necessitating careful handling .
  • Further studies using methods like dose-effect analysis (e.g., Litchfield-Wilcoxon method ) are recommended to quantify potency differences.

Biological Activity

2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, an ethoxyphenyl group, and a nicotinic acid moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C18H16N2O5S
  • Molecular Weight : 372.39 g/mol
  • CAS Number : 831188-53-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. This intermediate is then reacted with thiol-containing nicotinic acid derivatives under basic conditions to yield the final product .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 1.95 µg/mL to 15.62 µg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound 1Staphylococcus aureus ATCC 433007.81
Compound 2Staphylococcus epidermidis ATCC 122281.95
Compound 3Bacillus subtilis ATCC 663315.62

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Further research is needed to elucidate these mechanisms and assess the compound's efficacy against various cancer cell lines.

Case Studies and Research Findings

A study focused on the synthesis and biological evaluation of related compounds highlighted their potential as new antibacterial agents . The researchers synthesized a series of derivatives from nicotinic acid hydrazide and evaluated their antimicrobial activity against a panel of reference strains, including resistant strains.

Notable Findings:

  • The best-performing compounds demonstrated low cytotoxicity against normal cell lines while exhibiting potent antibacterial effects.
  • Molecular docking studies indicated favorable binding interactions with bacterial targets, suggesting a rational basis for their biological activity.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells or cancer cells. This interaction may lead to alterations in enzyme activity or receptor signaling pathways, resulting in antimicrobial or anticancer effects.

Q & A

Q. What are the recommended synthesis protocols for 2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Preparation of the pyrrolidin-2,5-dione core via cyclization of substituted succinamic acid derivatives under acidic conditions.
  • Step 2 : Introduction of the 2-ethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3 : Thioether linkage formation between the pyrrolidin-dione and nicotinic acid thiol derivative using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Analytical Techniques :
  • NMR Spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • FT-IR to verify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).

Q. What safety precautions should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers optimize the yield of the thioether linkage formation during synthesis, and what factors contribute to side reactions?

  • Methodological Answer :
  • Optimization Strategies :
  • Use anhydrous solvents (DMF, THF) to prevent hydrolysis of reactive intermediates.
  • Employ catalytic bases (e.g., DMAP) to enhance nucleophilicity of the thiol group.
  • Control temperature (0–25°C) to minimize disulfide byproduct formation.
  • Side Reactions :
  • Oxidation of thiols to disulfides (mitigated by inert atmosphere).
  • Competing esterification of nicotinic acid (reduced by protecting carboxyl groups pre-reaction) .

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro models for this compound?

  • Methodological Answer :
  • Assay Validation :
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.
  • Standardize cell lines and culture conditions to reduce variability.
  • Compound Integrity : Verify purity (>95% by HPLC) to exclude impurities as confounding factors.
  • Mechanistic Studies : Pair in vitro data with computational docking to identify target binding modes, resolving discrepancies in potency .

Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Validate with mutagenesis studies.
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize high-affinity interactions.
  • SAR Analysis : Compare with structurally related compounds (e.g., pyridine derivatives in ) to infer pharmacophore requirements .

Q. What are the challenges in characterizing the stereochemical configuration of the pyrrolidin-2,5-dione moiety, and how can they be addressed?

  • Methodological Answer :
  • Challenges :
  • Low natural abundance of stereoisomers.
  • Overlapping NMR signals in chiral centers.
  • Solutions :
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric resolution.
  • X-ray Crystallography : Co-crystallize with a heavy atom derivative (e.g., bromine) to determine absolute configuration .

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